4-Chloro-2-phenyl-1,8-naphthyridine
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Overview
Description
4-Chloro-2-phenyl-1,8-naphthyridine is a heterocyclic aromatic organic compound characterized by a fused pyridine and benzene ring structure. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-phenyl-1,8-naphthyridine typically involves the following steps:
Friedländer Synthesis: This classical method involves the condensation of 2-aminobenzaldehyde with a suitable β-diketone in the presence of an acid catalyst.
Metal-Catalyzed Synthesis: Transition metal catalysts, such as palladium or copper, can be used to facilitate the formation of the naphthyridine core through cross-coupling reactions.
Hydroamination and Cyclization: Terminal alkynes can undergo hydroamination followed by cyclization to form the naphthyridine ring structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-phenyl-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions, particularly at the chlorine atom, can lead to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of the compound, which may exhibit different chemical and physical properties.
Substitution Products: New derivatives with different substituents at the chlorine position.
Scientific Research Applications
4-Chloro-2-phenyl-1,8-naphthyridine has found applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Chloro-2-phenyl-1,8-naphthyridine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4-Chloro-2-phenyl-1,8-naphthyridine is compared to other similar compounds, such as:
7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine: Similar structure but with a hydroxyl group instead of a chlorine atom.
2-Phenyl-1,8-naphthyridine: Lacks the chlorine substituent, leading to different chemical properties and reactivity.
Uniqueness: this compound stands out due to its specific substituents and the resulting chemical and biological properties. Its unique structure allows for diverse applications and makes it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C14H9ClN2 |
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Molecular Weight |
240.69 g/mol |
IUPAC Name |
4-chloro-2-phenyl-1,8-naphthyridine |
InChI |
InChI=1S/C14H9ClN2/c15-12-9-13(10-5-2-1-3-6-10)17-14-11(12)7-4-8-16-14/h1-9H |
InChI Key |
DHGNDRDQOATFHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=C2)Cl |
Origin of Product |
United States |
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